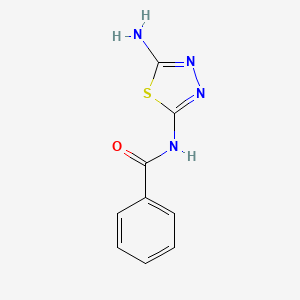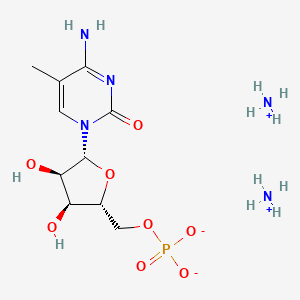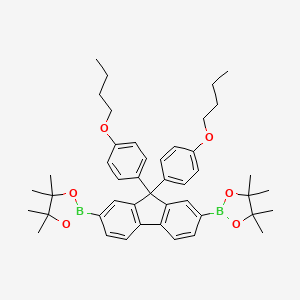
2,2'-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a fluorene core substituted with butoxyphenyl groups and dioxaborolane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where a biphenyl compound is alkylated to form the fluorene structure.
Substitution with Butoxyphenyl Groups: The fluorene core is then functionalized with butoxyphenyl groups through a palladium-catalyzed Suzuki coupling reaction.
Introduction of Dioxaborolane Moieties: Finally, the dioxaborolane groups are introduced via a borylation reaction, typically using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be used to modify the dioxaborolane groups, potentially converting them to boronic acids or esters.
Substitution: The butoxyphenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Boronic acids or esters.
Substitution: Various substituted fluorene derivatives.
Scientific Research Applications
Chemistry
Organic Electronics: The compound is used in the development of OLEDs and OPVs due to its electronic properties.
Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Imaging: Used in fluorescent imaging techniques.
Industry
Materials Science: Employed in the synthesis of advanced materials with specific electronic properties.
Coatings: Used in the development of protective coatings with enhanced durability.
Mechanism of Action
The compound exerts its effects primarily through its electronic properties. The fluorene core provides a rigid, planar structure that facilitates π-π stacking interactions, while the butoxyphenyl groups enhance solubility and processability. The dioxaborolane moieties can participate in reversible covalent bonding, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-butoxyphenyl)-9H-fluorene: Lacks the dioxaborolane groups, making it less versatile in terms of chemical reactivity.
2,7-Dibromo-9,9-bis(4-butoxyphenyl)fluorene: Contains bromine atoms instead of dioxaborolane groups, leading to different reactivity and applications.
Uniqueness
2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to the presence of both butoxyphenyl and dioxaborolane groups, which confer a combination of solubility, electronic properties, and reactivity that is not found in similar compounds.
Properties
Molecular Formula |
C45H56B2O6 |
|---|---|
Molecular Weight |
714.5 g/mol |
IUPAC Name |
2-[9,9-bis(4-butoxyphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C45H56B2O6/c1-11-13-27-48-35-21-15-31(16-22-35)45(32-17-23-36(24-18-32)49-28-14-12-2)39-29-33(46-50-41(3,4)42(5,6)51-46)19-25-37(39)38-26-20-34(30-40(38)45)47-52-43(7,8)44(9,10)53-47/h15-26,29-30H,11-14,27-28H2,1-10H3 |
InChI Key |
BZUDMHDGBFPYBU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCCC)C6=CC=C(C=C6)OCCCC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


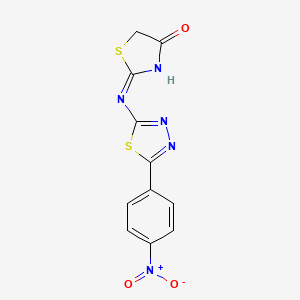
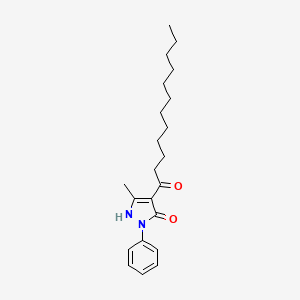
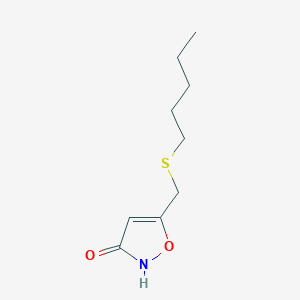
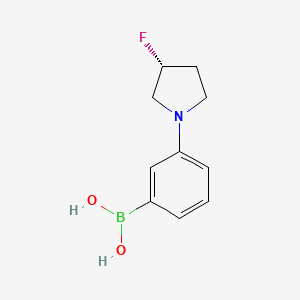
![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)

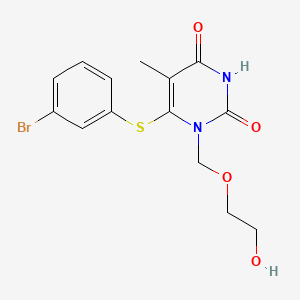
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
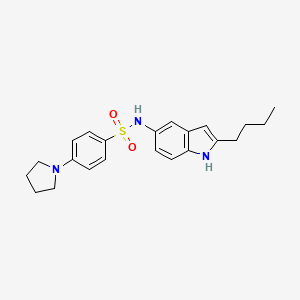
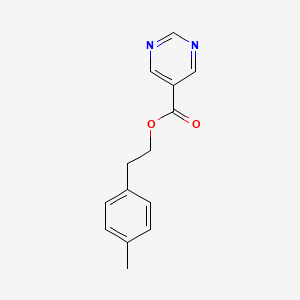
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)

